molecular formula C10H12O B13554440 Allylanisole CAS No. 56182-34-4

Allylanisole

Cat. No.: B13554440
CAS No.: 56182-34-4
M. Wt: 148.20 g/mol
InChI Key: VASBMTKQLWDLDL-UHFFFAOYSA-N
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Description

Allylanisole: 4-allylanisole , is a naturally occurring organic compound found in various essential oils, including basil, tarragon, and fennel. It is a phenylpropanoid with the chemical formula C₁₀H₁₂O and is known for its sweet, anise-like aroma. This compound is widely used in the fragrance and flavor industries due to its pleasant scent and taste .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylanisole can be synthesized through several methods. One common synthetic route involves the O-alkylation of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrially, this compound is often obtained through the fractional distillation of essential oils, particularly from basil. The essential oil is subjected to steam distillation, followed by fractional distillation to isolate this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allylanisole can undergo oxidation reactions to form various oxidation products. For example, oxidation with can yield .

    Reduction: Reduction of this compound can be achieved using over a to produce .

    Substitution: this compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, sulfuric acid as a catalyst.

Major Products Formed:

    4-allylphenol: (oxidation)

    4-propylanisole: (reduction)

    4-allyl-2-nitroanisole: (substitution)

Scientific Research Applications

Mechanism of Action

The mechanism of action of allylanisole involves its interaction with various molecular targets. For instance, its insecticidal properties are attributed to its ability to interfere with the nervous system of insects, leading to paralysis and death. In antimicrobial applications, this compound disrupts the cell membrane integrity of bacteria, leading to cell lysis .

Comparison with Similar Compounds

    Anethole: Anethole is another phenylpropanoid with a similar structure to allylanisole. It is found in anise and fennel and has a sweet, licorice-like aroma.

    Eugenol: Eugenol is a phenylpropanoid found in clove oil. It has a spicy, clove-like aroma and is used in dentistry for its analgesic properties.

Uniqueness of this compound: this compound is unique due to its specific combination of an allyl group and a methoxy group attached to the benzene ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Biological Activity

Allylanisole, also known as p-allylanisole or methyl chavicol, is a phenylpropanoid compound predominantly found in essential oils, particularly from the Ocimum species, such as sweet basil (Ocimum basilicum). This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and insecticidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

This compound's chemical structure comprises a benzene ring with a methoxy group (–OCH₃) and a propenyl group (–CH₃CH=CH₂) at the 1 and 4 positions, respectively. This configuration is critical for its biological activity.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In vitro studies have shown its ability to inhibit free radicals and lipid peroxidation:

  • DPPH Radical Scavenging : this compound has been shown to effectively scavenge DPPH radicals, indicating strong antioxidant potential. In one study, the compound demonstrated an inhibition percentage of 73.08% at certain concentrations .
  • Lipid Peroxidation : The compound significantly reduced malonaldehyde content in lipid peroxidation assays, showcasing its protective effects against oxidative stress .

Antimicrobial Activity

This compound possesses notable antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have reported that essential oils containing this compound exhibit antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicated effective bactericidal action against these microorganisms .
  • Mechanism of Action : The antimicrobial effect is believed to involve disruption of microbial cell membranes and inhibition of enzymatic functions within bacterial cells .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties:

  • Leukocyte Migration Inhibition : Research indicates that this compound can inhibit leukocyte migration, which is crucial in the inflammatory response. This effect may be linked to its ability to modulate immune cell functions .
  • Carrageenan-Induced Edema : In animal models, this compound demonstrated a dose-dependent reduction in inflammation in carrageenan-induced edema tests, further supporting its potential as an anti-inflammatory agent .

Insecticidal Activity

The insecticidal properties of this compound have been explored in various studies:

  • Impact on Insect Behavior : this compound has shown effectiveness against mosquito larvae and adult insects by blocking voltage-activated sodium channels, leading to paralysis and death in target species such as Anopheles braziliensis, which transmits malaria .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

Study Findings
Leal-Cardoso et al. (2004)Demonstrated that this compound induces a dose-dependent blockade of action potentials in sciatic nerves of Wistar rats .
Santos et al. (2018)Reported significant antioxidant activity through DPPH inhibition and lipid peroxidation assays .
Tenore et al. (2017)Highlighted the antimicrobial efficacy of basil extracts containing this compound against food-borne pathogens .
Ponte et al. (2012)Showed anti-inflammatory effects in models of carrageenan-induced edema .

Properties

CAS No.

56182-34-4

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

but-3-enoxybenzene

InChI

InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2

InChI Key

VASBMTKQLWDLDL-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=CC=CC=C1

Origin of Product

United States

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